10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid
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Overview
Description
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid is a complex organic compound belonging to the dibenzoxazepine family
Preparation Methods
The synthesis of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid involves several steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused dibenzoxazepines . Industrial production methods often utilize microwave-induced reactions due to their efficiency and shorter reaction times .
Chemical Reactions Analysis
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming complex ring structures.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel antagonist, it inhibits the influx of calcium ions into cells, which can modulate various physiological processes . Additionally, its role as a histamine H4 receptor agonist involves binding to the receptor and activating downstream signaling pathways .
Comparison with Similar Compounds
10,11-Dihydro-3-fluoro-alpha-methyl-11-oxodibenz(b,f)(1,4)oxazepine-7-acetic acid can be compared to other dibenzoxazepine derivatives, such as:
Dibenz(b,f)(1,4)oxazepine: Known for its use as an antidepressant and analgesic.
Dibenz(b,f)(1,4)thiazepine: Employed in the treatment of allergic conditions.
Dibenz(b,e)(1,4)oxazepine: Another isomer with distinct pharmacological activities.
The uniqueness of this compound lies in its specific structural modifications, such as the presence of a fluorine atom and an acetic acid moiety, which confer unique chemical and biological properties.
Properties
CAS No. |
109790-28-5 |
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Molecular Formula |
C16H12FNO4 |
Molecular Weight |
301.27 g/mol |
IUPAC Name |
2-(9-fluoro-6-oxo-5H-benzo[b][1,4]benzoxazepin-2-yl)propanoic acid |
InChI |
InChI=1S/C16H12FNO4/c1-8(16(20)21)9-2-5-12-14(6-9)22-13-7-10(17)3-4-11(13)15(19)18-12/h2-8H,1H3,(H,18,19)(H,20,21) |
InChI Key |
ZHJNVGCCPBBFPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)NC(=O)C3=C(O2)C=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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